Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-
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Overview
Description
Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidinium ring, a methyl group, and a 3,4,5-trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- typically involves the reaction of pyrrolidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with methyl iodide to introduce the methyl group, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl moiety, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidinium, 1-ethyl-2-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-
- Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-, iodide
Uniqueness
Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is unique due to its specific substitution pattern and the presence of the 3,4,5-trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61764-64-5 |
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Molecular Formula |
C17H26NO5+ |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H26NO5/c1-18(7-5-6-8-18)9-10-23-17(19)13-11-14(20-2)16(22-4)15(12-13)21-3/h11-12H,5-10H2,1-4H3/q+1 |
InChI Key |
WIZBYPXZIHLHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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